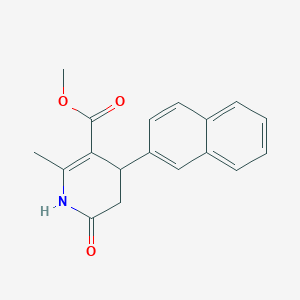

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

概述

描述

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a complex organic compound that belongs to the class of naphthyl-substituted pyridines

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylates under controlled conditions. The reaction often requires the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

化学反应分析

Substitution at the 4-Position

The naphthalen-2-yl group at position 4 may undergo electrophilic substitution or cross-coupling reactions :

-

Palladium-catalyzed C–H activation enables direct arylation at position 6, as seen in similar pyrimidine derivatives .

-

Nucleophilic aromatic substitution could occur if electron-deficient substituents (e.g., halogens) are present .

Carboxylate Ester Modifications

The methyl ester group can:

-

Hydrolyze to form the carboxylic acid under basic or acidic conditions .

-

Participate in condensation reactions (e.g., with amines, aldehydes) to form amides or esters .

Reactivity of the Tetrahydropyridine Core

The 3,4-dihydro-1H-pyridine ring system exhibits:

-

Redox sensitivity : Susceptible to oxidation/reduction, potentially leading to ring-opening or stabilization via resonance .

-

Tautomerization : Equilibrium between 2-oxo and 2-hydroxy forms under acidic/basic conditions .

-

Coordination chemistry : The carbonyl oxygen may act as a ligand in metal complexes .

Biological and Medicinal Chemistry Relevance

While direct data on the naphthalen-2-yl derivative is limited, analogous tetrahydropyridine derivatives are studied for:

-

Enzyme inhibition (e.g., EGFR inhibitors via pyrimidine-2,4-dione cores) .

-

Antimicrobial activity due to heterocyclic aromaticity and functional groups .

Analytical and Structural Data

For structural confirmation, key analytical techniques include:

科学研究应用

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Used in neuroprotective studies.

Uniqueness

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate stands out due to its unique naphthyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .

生物活性

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the class of pyridine derivatives, which are known for their varied pharmacological properties. The structural features of this compound include a naphthalene moiety and a pyridine ring, which contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable anti-inflammatory properties. For instance, the compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated:

| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |

|---|---|---|

| Methyl 6-methyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that while the compound shows potential anti-inflammatory effects, it is less potent than established drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 16 μg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

3. Anticancer Potential

The anticancer activity of pyridine derivatives is another area of research focus. Studies have indicated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific oncogenic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and pyridine rings can significantly influence potency and selectivity against various biological targets.

Key Observations:

- Electron-donating groups enhance anti-inflammatory activity.

- The presence of additional methyl or halogen substituents on the naphthalene ring can improve antimicrobial efficacy .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with methyl 6-methyl... compared to control groups.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were treated with the compound, showing promising results in reducing bacterial load.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, substituting benzaldehyde with naphthalen-2-ylaldehyde in the reaction with methyl acetoacetate and urea under acidic conditions (e.g., HCl or p-toluenesulfonic acid) yields the target compound. Optimizing solvent (ethanol or THF), temperature (80–100°C), and catalyst (Lewis acids like FeCl₃) can improve yields to 60–80% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns and dihydro-pyridine ring conformation.

- FT-IR to identify carbonyl (C=O at ~1700 cm⁻¹) and aromatic C-H stretches.

- X-ray crystallography to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar dihydropyrimidines .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the dihydro-pyridine ring. Avoid exposure to moisture and light, as hydrolysis of the ester group may occur. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to validate storage protocols .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or hexane. Solubility can be enhanced using co-solvents (e.g., ethanol:DCM mixtures) or sonication. Quantitative solubility profiles should be determined via UV-Vis spectroscopy at λ_max ≈ 260 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted dihydro-pyridine derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups on the aldehyde (e.g., nitro or halogens) favor para-substitution on the naphthalene ring. Computational modeling (DFT) can predict reactive sites, while microwave-assisted synthesis may enhance selectivity by reducing side reactions .

Q. What mechanisms underlie the reported biological activities (e.g., antitumor, antimicrobial) of this compound?

- Methodological Answer : The dihydro-pyridine core and naphthyl group may interact with biological targets via π-π stacking or hydrogen bonding. For antitumor activity, in vitro assays (MTT on HeLa cells) and molecular docking with DNA topoisomerase II or kinase receptors are recommended. Antimicrobial activity can be tested via broth microdilution (MIC against S. aureus/E. coli) .

Q. How can contradictory data on biological efficacy across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression). Standardize protocols per OECD guidelines and report IC₅₀ values with 95% confidence intervals .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Improve pharmacokinetics via prodrug modification (e.g., ester hydrolysis to carboxylic acid) or nanoformulation (liposomes/PEGylated nanoparticles). Conduct logP assays to assess lipophilicity and use PAMPA (Parallel Artificial Membrane Permeability Assay) for intestinal absorption prediction .

Q. How does the steric bulk of the naphthalen-2-yl group influence intermolecular interactions in crystal packing?

- Methodological Answer : X-ray diffraction data for analogous compounds show that the naphthyl group engages in C-H···O interactions with adjacent carbonyl groups, stabilizing the lattice. Hirshfeld surface analysis can quantify these interactions, while thermal gravimetry (TGA) assesses stability up to 200°C .

Q. What in silico tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (GROMACS) can model binding to cytochrome P450 enzymes, predicting metabolic pathways .

属性

IUPAC Name |

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-17(18(21)22-2)15(10-16(20)19-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEALFYDGHXPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132314 | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-22-7 | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=418777-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。